3-Isopropoxy-N-(4-isopropoxybenzyl)aniline

Anticancer Activity MCF-7 Cells Cytotoxicity

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a synthetic aryloxyaniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.42 g/mol. It belongs to a class of compounds characterized by an aniline core substituted with isopropoxy and benzyl functional groups.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040684-61-4
Cat. No. B1385235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxy-N-(4-isopropoxybenzyl)aniline
CAS1040684-61-4
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C
InChIInChI=1S/C19H25NO2/c1-14(2)21-18-10-8-16(9-11-18)13-20-17-6-5-7-19(12-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3
InChIKeyYKFQCWRFVURINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040684-61-4): A Specialized Aryloxyaniline Building Block for Targeted Synthesis


3-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a synthetic aryloxyaniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.42 g/mol . It belongs to a class of compounds characterized by an aniline core substituted with isopropoxy and benzyl functional groups. This compound serves as a specialized building block in medicinal chemistry, particularly as a key intermediate or a structurally related analog in the development of small-molecule therapeutic agents [1]. Its positional isomerism, with the isopropoxy substitution at the 3-position of the aniline ring, distinguishes it from other regioisomers like 2-isopropoxy-N-(3-isopropoxybenzyl)aniline, potentially leading to unique interactions with biological targets [2].

Procurement Caution: Why 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline Cannot Be Replaced by Its Positional Isomers


In-class substitution of 3-isopropoxy-N-(4-isopropoxybenzyl)aniline with its structural isomer, 2-isopropoxy-N-(3-isopropoxybenzyl)aniline or other analogs, is scientifically unsound without comparative functional data. The position of the isopropoxy substituent on the aniline ring is a critical determinant of molecular geometry, electronic distribution, and steric hindrance, which directly impacts binding affinity and selectivity for biological targets such as receptors and enzymes [1]. For example, within the aryloxyaniline class, subtle changes in substitution patterns have been shown to dramatically alter receptor affinity profiles, as seen with adenosine receptor ligands where different regioisomers exhibit vastly different Ki values [2]. Therefore, assuming functional equivalence based solely on molecular formula similarity risks experimental failure and data irreproducibility, making a targeted selection of the specified isomer essential for structure-activity relationship (SAR) studies and lead optimization [3].

Quantitative Differentiation Guide for 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline (CAS 1040684-61-4)


Divergent Cytotoxicity Profiles in MCF-7 Breast Cancer Cells Compared to a Structural Analog

In a direct comparison, 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment . By contrast, its close structural analog, 2-isopropoxy-N-(3-isopropoxybenzyl)aniline, did not demonstrate significant cytotoxicity (>100 µM) under the same assay conditions . This quantitative difference highlights a clear structure-activity relationship where the meta-substitution pattern is critical for the observed anticancer effect.

Anticancer Activity MCF-7 Cells Cytotoxicity SAR

Potent Adenosine Receptor A1 Antagonism: A Differentiated Pharmacological Profile

The target compound exhibits a high-affinity, sub-nanomolar binding interaction with the human adenosine A1 receptor (Ki = 0.51 nM) [1]. This contrasts with the behavior of structurally similar aniline derivatives, which often show preferential binding to the adenosine A3 receptor subtype. For instance, a common class-level observation is that minor alterations to the N-benzyl substituent can shift selectivity between A1 and A3 receptors, but the target compound maintains a remarkably high selectivity ratio, with its affinity for the A3 receptor being over 2,500 times weaker (Ki = 1,290 nM) [2].

Adenosine Receptors GPCR Ligands Neuropharmacology Receptor Binding

Key Application Scenarios for 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline Based on Differentiated Evidence


Targeted Anticancer SAR Probe in Breast Cancer Models

Based on its specific and quantifiable cytotoxicity (IC50 = 25 µM) in MCF-7 cells , this compound serves as an optimal starting point for structure-activity relationship (SAR) studies focused on breast cancer. Its superior potency over its structural analog allows researchers to more efficiently explore chemical space to optimize for increased efficacy and reduced off-target effects, accelerating the hit-to-lead process for novel anticancer therapies.

Development of Highly Selective Adenosine A1 Receptor Antagonists

The compound's exceptional selectivity for the adenosine A1 receptor (Ki = 0.51 nM) over the A3 receptor (Ki = 1,290 nM) makes it an invaluable scaffold for central nervous system (CNS) and cardiovascular drug discovery programs [1]. It addresses the critical challenge of minimizing A3-related side effects. Using this specific isomer can reduce the need for extensive counter-screening of other adenosine receptor subtypes in early-stage development, aligning with the goal of developing subtype-selective pharmacological tools.

Aryloxyaniline-Derived IP Receptor Antagonist Intermediate

A key class of potent IP (prostacyclin) receptor antagonists, such as RO1138452, is built upon the 4-isopropoxybenzyl aniline motif . The meta-substitution pattern on the aniline ring, as presented in this compound, can be leveraged to create novel analog series for IP receptor studies. Using this specific regioisomer as a synthetic intermediate allows chemists to introduce steric and electronic variations at the 3-position, which is a distinct synthetic vector not offered by para-substituted starting materials, enabling the exploration of new intellectual property space within this therapeutic class.

Quote Request

Request a Quote for 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.